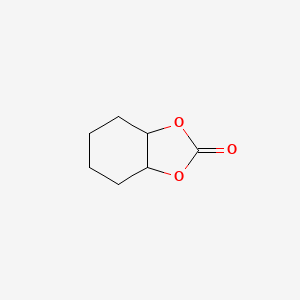

Hexahydro-1,3-benzodioxol-2-one

Description

Structural Context within Cyclic Carbonates

Cyclic carbonates are a class of organic compounds characterized by a carbonate group within a ring structure. Hexahydro-1,3-benzodioxol-2-one is a specific type of cyclic carbonate, notable for its saturated bicyclic system which includes a cyclohexane (B81311) ring fused to a 1,3-dioxolan-2-one moiety. This structure can exist in different stereoisomeric forms, such as cis and trans, depending on the relative orientation of the substituents on the cyclohexane ring. nih.govnih.gov The stereochemistry, specifically the (3aR,7aS)-cis configuration, has been confirmed through techniques like NMR spectroscopy and X-ray crystallography. The cyclic carbonate ring in the hexahydro variant is found to be more reactive towards nucleophiles compared to its aromatic counterpart, which enhances its utility in polymer chemistry.

Historical Perspectives on its Chemical Investigations

Early investigations into this compound and related compounds often revolved around their synthesis and basic reactivity. One of the established methods for its synthesis involves the cyclization of 1,2-dihydroxycyclohexane with phosgene (B1210022) derivatives. Another significant area of historical research has been the reaction of 1,2-cycloalkanediols with oxalyl chloride in the presence of triethylamine. scispace.com These studies provided foundational knowledge on the formation and chemical behavior of this class of compounds. The development of catalytic methods, such as those employing nickel-based catalysts for the coupling of CO₂ with epoxides like cyclohexene (B86901) oxide, marked a significant advancement in its synthesis. rsc.org

Contemporary Relevance and Emerging Research Trajectories

Current research on this compound is expanding into several promising areas. A major focus is its application in sustainable chemistry, particularly in the utilization of carbon dioxide. The synthesis of this compound from CO₂ and cyclohexene oxide is an active area of investigation, with researchers exploring various catalytic systems to improve efficiency and selectivity. rsc.orgresearchgate.net

Furthermore, the compound serves as a valuable building block in organic synthesis. Its bicyclic structure and reactive carbonate ring allow for a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate for creating more complex molecules. There is also growing interest in the biological activity of this compound and its derivatives. Researchers are exploring its potential as a pharmaceutical intermediate and its interactions with enzymes, which could lead to the development of new therapeutic agents. ontosight.ai The compound's faster biodegradation compared to its aromatic analogs, due to reduced aromaticity, also makes it a subject of study in environmental science.

Detailed Research Findings

Recent studies have focused on optimizing the synthesis of this compound. For instance, research has demonstrated that the choice of solvent significantly impacts the yield and purity of the final product.

Table 1: Solvent Performance in the Synthesis of this compound

| Solvent System | Yield (%) | Purity (%) |

| Ethyl Acetate/Ethanol (3:1 v/v) | 85 | 99 |

| DMF | 78 | 95 |

| Toluene | 65 | 90 |

New catalytic methods are also being developed to enhance the synthesis process.

Table 2: Comparison of Catalytic Methods for this compound Synthesis

| Catalytic Method | Key Features | Yield (%) |

| Zeolite-Catalyzed Cyclization (H-Y Zeolite) | Reduces reaction time to 4 hours, catalyst is reusable for over 10 cycles. | 88 |

| Enzymatic Carbonate Formation (Lipase B from Candida antarctica) | Catalyzes cyclization in aqueous media at 37°C. | 55 |

The chemical reactivity of this compound has been a subject of detailed investigation, exploring various types of reactions it can undergo.

Table 3: Chemical Reactions of this compound

| Reaction Type | Common Reagents | Major Products |

| Oxidation | Potassium permanganate, Chromium trioxide | Lactones, Carboxylic acids |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols |

| Nucleophilic Substitution | Alkyl halides, Acyl chlorides | Functionalized derivatives |

Structure

3D Structure

Properties

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVFVJFUDNRICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)OC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Hexahydro 1,3 Benzodioxol 2 One

Cyclization Reactions of Vicinal Diols

The formation of hexahydro-1,3-benzodioxol-2-one from cyclohexane-1,2-diol involves the reaction of the two hydroxyl groups with a carbonylating agent. This approach allows for the synthesis of specific stereoisomers, such as the trans isomer, by selecting the corresponding diol starting material. nih.gov

Phosgene (B1210022) and Phosgene Derivative Approaches

Historically, highly toxic phosgene gas was a common reagent for converting vicinal diols into cyclic carbonates. researchgate.net Modern methodologies, however, favor safer phosgene derivatives. Triphosgene, a solid and therefore less hazardous alternative, is preferred for industrial applications. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or ethyl acetate, which help to stabilize reactive intermediates and improve the efficiency of the reaction. Maintaining the reaction temperature between 40–60°C is crucial to ensure a balance between reaction kinetics and the minimization of side-product formation.

Organocatalytic Routes Utilizing Dimethyl Carbonate (DMC)

In a move towards greener and more sustainable chemistry, dimethyl carbonate (DMC) has emerged as a benign substitute for phosgene-based reagents. The reaction of vicinal diols with DMC can be facilitated by organocatalysts. For instance, a dual Lewis base organocatalytic system can activate the diol and DMC, enabling the reaction to proceed under mild conditions. researchgate.netrsc.org This approach is part of a broader strategy to synthesize cyclic carbonates from readily available feedstocks while avoiding toxic reagents and harsh conditions. researchgate.net Continuous flow conditions using organocatalysts have also been developed, representing a scalable and efficient method for producing a variety of cyclic carbonates, including those derived from cyclohexanediol.

Stereoselective Synthesis Employing Protecting Group Strategies

Achieving high stereoselectivity is critical, particularly for pharmaceutical applications. When synthesizing specific enantiomers of this compound, protecting group strategies are employed on the vicinal diol starting material. This technique allows for precise control over the geometry of the ring-closure step.

Acid-labile protecting groups, such as isopropylidene or benzylidene groups, are introduced to the diol. These groups prevent uncontrolled or premature cyclization. After the desired chemical transformations are complete, these protecting groups can be removed under mild acidic conditions to yield the final product with the desired stereochemistry. This method ensures that the spatial arrangement of the atoms in the molecule is preserved throughout the synthesis.

Carbon Dioxide Fixation with Epoxides

A prominent and atom-economical route to this compound is the cycloaddition of carbon dioxide (CO₂) to cyclohexene (B86901) oxide. This method is a key example of carbon capture and utilization (CCU), transforming a greenhouse gas into a valuable chemical. The reaction typically requires a catalyst to overcome the high thermodynamic stability of CO₂. researchgate.net The cycloaddition of CO₂ to cyclohexene oxide stereospecifically yields the cis-isomer of the product. mdpi.comnih.gov

Metal-Catalyzed Coupling Reactions (e.g., Nickel, Palladium, Cobalt, Zinc, Manganese, Iron Complexes)

A wide array of metal complexes have been developed to catalyze the coupling of CO₂ and epoxides efficiently. The general mechanism involves the metal center acting as a Lewis acid to activate the epoxide, making it more susceptible to nucleophilic attack. researchgate.net

Nickel Complexes: Nickel-based catalysts have been shown to effectively synthesize this compound from cyclohexene oxide and CO₂, affording the product in moderate to good yields.

Cobalt Complexes: Heterogeneous cobalt hexacyanocobaltate (CoCo-PBA) has demonstrated superior performance, achieving over 99% yield under relatively mild conditions (1.0 MPa CO₂, 65°C) when used with a co-catalyst. researchgate.net

Zinc Complexes: Dinuclear zinc complexes are among the most active catalysts for this transformation. mdpi.com A zinc benzenetricarboxylate ([Zn₃(BTC)₂]) system, in conjunction with a co-catalyst, has also been shown to be highly effective. researchgate.net

Manganese and Iron Complexes: Manganese and iron complexes are also effective. Asymmetric amino triphenolate iron(III) complexes, for example, can catalyze the reaction with high selectivity for the cis-cyclic carbonate. nih.gov The choice of metal can influence reaction conditions and efficiency.

The following table summarizes the performance of various metal catalysts in the synthesis of this compound from cyclohexene oxide and CO₂.

| Metal Catalyst | Co-catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity | Reference |

| Cobalt (CoCo-PBA) | TBAB | 65 | 1.0 | >99 | High | researchgate.net |

| Iron (III) Complex | TBAB | - | - | High | High (cis) | nih.gov |

| Zinc (Zn(C₆F₅)₂) | Benzyl Alcohol | 120 | 2.0 | High | PCHC | mdpi.com |

| Metal-Free (trans-CHD) | P₄ | 80 | 0.1 | 53 (Conversion) | 33% cis, 18% trans | mdpi.com |

Table 1: Comparative data for selected catalytic systems.

Role of Co-catalysts in CO₂ Cycloaddition Mechanisms

The efficiency of metal-catalyzed CO₂ cycloaddition is significantly enhanced by the presence of a co-catalyst, typically a nucleophile. Tetrabutylammonium bromide (TBAB) is a commonly used and highly effective co-catalyst. researchgate.netbohrium.com

The mechanism involves a synergistic action between the metal catalyst and the co-catalyst. bohrium.comresearcher.life

Epoxide Ring-Opening: The nucleophilic bromide ion (Br⁻) from TBAB attacks one of the carbon atoms of the epoxide ring. This attack is facilitated by the metal catalyst, which coordinates to the epoxide's oxygen atom, polarizing the C-O bond and making the ring more susceptible to opening. researchgate.net

CO₂ Insertion: The resulting halo-alkoxide intermediate then attacks a molecule of CO₂.

Ring-Closure: An intramolecular cyclization occurs, where the oxygen atom attacks the carbonyl carbon, displacing the bromide ion and forming the five-membered cyclic carbonate ring. The regenerated bromide ion can then participate in another catalytic cycle.

The interaction between the co-catalyst and the primary catalyst is crucial; deep eutectic solvents based on TBAB have been shown to accelerate the ring-opening process, which is often the rate-determining step. bohrium.comresearcher.life This cooperative catalysis allows the reaction to proceed under milder conditions of temperature and pressure. researchgate.netbohrium.com

Continuous Flow Reactor Systems for Optimized Production

The transition from traditional batch processing to continuous flow reactor systems marks a significant advancement in the production of cyclic carbonates, including this compound. Continuous flow processes offer numerous advantages that address the challenges of large-scale production, such as superior heat and mass transfer, precise temperature control, enhanced safety, and easier scalability. google.commdpi.com The high surface area-to-volume ratios in flow reactors facilitate excellent heat exchange, while the improved contact between gas and liquid interfaces is particularly beneficial for reactions involving gases like CO₂. google.com

Research has demonstrated the successful application of various continuous flow setups for cyclic carbonate synthesis. For instance, polymer-supported imidazolium-based ionic liquid (Im-PSIL) catalysts have been used in packed-bed reactors under continuous-flow conditions with gaseous CO₂. These systems have shown remarkable stability, operating for over 160 hours while maintaining an average product yield of over 90%. rsc.org Another approach employed a laboratory-scale flow system with an organocatalyst that efficiently converted epoxides to their corresponding cyclic carbonates in residence times of about 30 minutes, achieving yields from 51% to 92%. google.com

The development of segmented flow reactors has also proven effective, allowing for high conversion efficiencies (>85%) at moderate temperatures (75°C) and ambient pressure. mdpi.com These systems, along with others like Robinson-Mahoney isothermal packed-bed reactors, demonstrate the versatility and potential of flow chemistry to create more sustainable and scalable production pathways for cyclic carbonates from CO₂. rsc.orgresearchgate.net

Performance of Continuous Flow Systems in Cyclic Carbonate Synthesis

| Catalyst System | Reactor Type | Key Conditions | Yield/Conversion | Operational Stability | Reference |

|---|---|---|---|---|---|

| Polymer-Supported Imidazolium Ionic Liquid (Im-PSIL) | Packed-Bed Reactor | Gaseous CO₂ (1.0-1.1 MPa), 0.2 M Styrene (B11656) Oxide | >90% Yield | >160 hours | rsc.org |

| N-bromosuccinimide (NBS) | Laboratory Flow Reactor | 30 min residence time | 51-92% Yield | Not specified | google.com |

| Polyhydroxylated Pyridinium Iodide | Segmented Flow Capillary Reactor | 75 °C, Ambient Pressure | >85% Conversion | Not specified | mdpi.com |

| Homogeneous/Heterogeneous Mix | Robinson-Mahoney (RM) Packed-Bed Reactor | - | ~90% Yield | 50 hours | researchgate.net |

Novel Catalyst Systems and Reaction Conditions

The development of novel catalyst systems is crucial for improving the synthesis of this compound. Research has focused on creating more active, selective, and reusable catalysts, including heterogeneous and enzymatic options, to make the process more environmentally friendly and efficient.

Heterogeneous Catalysis (e.g., Zeolites, Metal Oxides)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability. acs.orgrsc.org Zeolites and metal oxides have emerged as promising candidates for the synthesis of cyclic carbonates from epoxides and CO₂.

Zeolites , a class of crystalline aluminosilicates, have demonstrated high catalytic activity. For example, Zeolite-Y impregnated with metal halides (such as KI, LiI, or ZnI₂) can effectively catalyze the carboxylation of epoxides. ias.ac.inrsc.org The reaction is believed to occur within the zeolite's pores and channels, where the metal cations function as Lewis acidic centers to activate the epoxide, and the impregnated halides act as nucleophiles. rsc.org This "solvent-like" behavior of the zeolite structure can lead to significantly higher reaction rates compared to using the metal halide alone. rsc.org In one study, a KI/KY zeolite system achieved 100% conversion of styrene oxide to styrene carbonate at 100°C and 50 bar of CO₂ within 6 hours. rsc.org

Metal oxides , particularly mixed metal oxides, also serve as effective catalysts. The synergistic action of acidic and basic sites is key to their catalytic performance. nih.gov For instance, Mg-Al mixed oxides derived from hydrotalcites show interesting results due to the cooperation between magnesium and aluminum sites in the epoxy ring-opening mechanism. nih.gov Similarly, zinc and cobalt-doped zeolitic imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), can produce cyclic carbonates with excellent conversions (100% for epichlorohydrin) without needing a co-catalyst or solvent. whiterose.ac.uk The proposed mechanism involves the metal center coordinating to and activating the oxygen atom of the epoxide. whiterose.ac.uk

Comparison of Heterogeneous Catalysts for Cyclic Carbonate Synthesis

| Catalyst | Substrate | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| KI/KY Zeolite | Styrene Oxide | 100 °C, 50 bar CO₂, 6 h | 100% Yield | rsc.org |

| Metal Phthalocyanine in Zeolite-Y | Epichlorohydrin / Propylene Oxide | Not specified | High Activity | ias.ac.in |

| Zn-Co-ZIF-67 | Epichlorohydrin | 100 °C, 7 bar CO₂, 2 h | 100% Conversion | whiterose.ac.uk |

| Multicomponent Zn(II) Crystals | Terminal Epoxides | 60-80 °C, 10 bar CO₂, 10 h | Good to Excellent Yields | acs.org |

Enzymatic Approaches for Carbonate Formation

Enzymatic catalysis offers a green and highly selective alternative for producing cyclic carbonates. rsc.org Lipases, in particular, have been successfully employed for this transformation. The most commonly used enzyme is the immobilized lipase (B570770) B from Candida antarctica (Novozym® 435). rsc.orgnih.govnih.gov

The process typically involves a two-step reaction. The first step is a lipase-catalyzed transesterification of a polyol (like trimethylolpropane, a model compound for diols) with a dialkyl carbonate, such as dimethyl carbonate (DMC), in a solvent-free system. rsc.orgnih.gov This is followed by a second, non-enzymatic thermal cyclization step where the linear carbonate intermediate is heated (e.g., at 60–80 °C) to form the final cyclic carbonate. rsc.org This combined approach avoids the use of toxic reagents like phosgene. rsc.org

The efficiency of this enzymatic process can be further enhanced by using a continuous flow reactor. One study found that conducting the lipase-mediated reaction in a flow setup with packed beds of Novozym® 435 resulted in a higher conversion (81.6%) compared to a conventional batch process (72%) over the same time period. nih.gov The flow system also suppressed the formation of undesirable byproducts and simplified product recovery. nih.gov

Enzymatic Synthesis of Six-Membered Cyclic Carbonates

| Enzyme | Substrates | Key Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Novozym® 435 | Trimethylolpropane (TMP) + Dimethyl Carbonate (DMC) | Solvent-free, followed by thermal cyclization (80 °C) | ~85% Total Yield | rsc.org |

| Novozym® 435 | TMP + DMC | Optimized two-step process (batch) | ~65% yield of target carbonates in 10 h | nih.gov |

| Novozym® 435 | TMP + DMC | Continuous flow reactor, 12 h | 81.6% Conversion | nih.gov |

Mechanistic Studies of Chemical Reactivity and Transformations of Hexahydro 1,3 Benzodioxol 2 One

Fundamental Reaction Pathways

The reactivity of Hexahydro-1,3-benzodioxol-2-one is primarily centered around the electrophilic carbonyl carbon and the adjacent oxygen atoms within the carbonate ring. The saturated cyclohexane (B81311) ring, typically existing in a stable chair conformation, influences the accessibility of reagents to the reactive sites.

Oxidation Reactions and Corresponding Product Characterization

Oxidative transformations of this compound are not as extensively documented as other reactions. However, analogous to the oxidation of other cyclic ketones, it is susceptible to Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone. The regioselectivity of this oxidation is dictated by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the tertiary carbon of the cyclohexane ring would be expected to migrate in preference to the primary carbon of the dioxolone ring, which would lead to a seven-membered lactone.

Table 1: Expected Products from Baeyer-Villiger Oxidation of this compound

| Reactant | Oxidizing Agent | Major Product |

|---|---|---|

| This compound | Peroxy acids (e.g., m-CPBA) | Seven-membered lactone |

Product characterization would typically involve spectroscopic methods such as Infrared (IR) spectroscopy, showing the appearance of a lactone carbonyl stretch, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the new ring structure.

Reduction Reactions and Corresponding Product Characterization

The carbonyl group of this compound is susceptible to reduction by various reducing agents. Strong nucleophilic reducing agents like lithium aluminum hydride (LiAlH4) can achieve complete reduction of the carbonate to a diol. The mechanism involves a nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. This is followed by the cleavage of the carbonate ring to yield cis-1,2-cyclohexanediol.

The reaction proceeds in a stepwise manner. The first hydride attack forms a hemiacetal alkoxide. Subsequent collapse of this intermediate and further reduction leads to the diol product.

Table 2: Products from Reduction of this compound

| Reactant | Reducing Agent | Major Product |

|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH4) | cis-1,2-Cyclohexanediol |

Characterization of the product, cis-1,2-cyclohexanediol, would be confirmed by the disappearance of the carbonyl peak in the IR spectrum and the appearance of a broad hydroxyl peak. 1H and 13C NMR spectroscopy would confirm the symmetrical diol structure.

Nucleophilic Substitution Reactions and Functional Group Introduction

The carbonyl carbon of this compound is an electrophilic site and can undergo nucleophilic substitution reactions. These reactions typically involve the attack of a nucleophile on the carbonyl carbon, leading to the opening of the carbonate ring. This pathway provides a route for the introduction of new functional groups. For instance, reaction with amines (aminolysis) would lead to the formation of hydroxyurethanes.

The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will react more readily.

Ring-Opening Polymerization Mechanisms

This compound can serve as a monomer in ring-opening polymerization (ROP) to produce aliphatic polycarbonates. The polymerizability of cyclic monomers is often related to their ring strain. For six-membered rings like the dioxolone moiety in this compound, polymerization is thermodynamically favorable.

ROP can be initiated by anionic, cationic, or organometallic catalysts. Anionic ROP, initiated by strong bases such as alkoxides, proceeds via nucleophilic attack on the carbonyl carbon, leading to the opening of the ring and the formation of a propagating alkoxide chain end. The stereochemistry of the cyclohexane ring fusion (cis or trans) can significantly impact the polymerizability and the properties of the resulting polymer. Research on analogous systems has shown that trans-fused rings can exhibit higher reactivity in anionic ROP due to greater ring strain.

Comparative Reactivity Analysis with Structural Analogues (e.g., Aromatic Counterparts)

The reactivity of this compound can be contrasted with its aromatic analogue, 1,3-benzodioxol-2-one (B1265739). The primary difference lies in the electronic properties of the fused ring system.

Electrophilicity of the Carbonyl Carbon: The aromatic ring in 1,3-benzodioxol-2-one is electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it more electrophilic. In contrast, the saturated cyclohexane ring in this compound is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon. Consequently, the aromatic analogue is generally more reactive towards nucleophiles.

Ring Strain: The planar geometry of the benzene (B151609) ring in the aromatic counterpart imposes a different strain on the five-membered carbonate ring compared to the chair conformation of the cyclohexane ring in the saturated version.

Reactions of the Fused Ring: The aromatic ring of 1,3-benzodioxol-2-one can undergo electrophilic aromatic substitution reactions, a pathway not available to the saturated cyclohexane ring of this compound. Conversely, the saturated ring can undergo free-radical substitution.

Table 3: Comparison of Reactivity: this compound vs. 1,3-Benzodioxol-2-one

| Feature | This compound | 1,3-Benzodioxol-2-one |

|---|---|---|

| Fused Ring System | Saturated Cyclohexane | Aromatic Benzene |

| Electronic Effect of Fused Ring | Electron-donating | Electron-withdrawing |

| Carbonyl Electrophilicity | Lower | Higher |

| Reactivity towards Nucleophiles | Less Reactive | More Reactive |

| Reactions of Fused Ring | Free-radical substitution | Electrophilic aromatic substitution |

Advanced Spectroscopic and Structural Characterization Techniques for Hexahydro 1,3 Benzodioxol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Hexahydro-1,3-benzodioxol-2-one, providing deep insights into its molecular framework and dynamic behavior.

¹H NMR and ¹³C NMR for Detailed Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the connectivity and stereochemistry of this compound.

For the cis-isomer, ¹H NMR spectra typically show a multiplet for the two methine protons (OCH) at approximately 4.70 ppm. rsc.org The four protons on the carbons adjacent to the bridgehead carbons appear as a multiplet between 1.86 and 1.95 ppm, while the remaining four protons of the cyclohexane (B81311) ring are observed as multiplets between 1.37 and 1.69 ppm. rsc.org In ¹³C NMR, the cis-isomer displays a characteristic signal for the carbonate carbon at around 155.3 ppm. scispace.com The methine carbons (OCH) resonate near 75.7 ppm, and the methylene (B1212753) carbons of the cyclohexane ring show signals at approximately 26.7 and 19.1 ppm. scispace.com

The trans-isomer exhibits distinct NMR features. In the ¹H NMR spectrum, the two methine protons appear as a multiplet around 5.11 ppm. scispace.com The ¹³C NMR spectrum of the trans-isomer shows the carbonate carbon at a similar shift to the cis-isomer (around 155.4 ppm), but the methine carbons are shifted downfield to about 81.8 ppm. scispace.com

Table 1: ¹H NMR Data for this compound

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| cis | OCH | 4.70 rsc.org | q rsc.org |

| OCHCH₂ | 1.86-1.95 rsc.org | m rsc.org | |

| CH₂ | 1.37-1.69 rsc.org | m rsc.org | |

| trans | OCH | 5.11 scispace.com | m scispace.com |

| (CH₂)₃ | 1.57-2.24 scispace.com | m scispace.com |

Table 2: ¹³C NMR Data for this compound

| Isomer | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| cis | C=O | 155.3 scispace.com |

| OCH | 75.7 scispace.com | |

| OCHCH₂ | 26.7 scispace.com | |

| CH₂ | 19.1 scispace.com | |

| trans | C=O | 155.4 scispace.com |

| OCH | 81.8 scispace.com | |

| CH₂ | 33.1, 21.5 scispace.com |

In-line NMR for Real-time Reaction Monitoring

The synthesis of this compound, often achieved through the cycloaddition of CO₂ to cyclohexene (B86901) oxide, can be effectively monitored in real-time using in-line NMR spectroscopy. beilstein-journals.org This technique allows for the continuous analysis of the reaction mixture as it flows through the NMR spectrometer. beilstein-journals.org By tracking the disappearance of reactant signals and the appearance of product peaks, researchers can gain immediate insights into reaction kinetics, conversion rates, and the formation of any intermediates or byproducts. beilstein-journals.org This real-time data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity. beilstein-journals.org

Variable Temperature NMR Studies for Conformational and Dynamic Analysis

The cyclohexane ring in this compound is not static and can undergo conformational changes. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. researchgate.netukzn.ac.za By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At lower temperatures, the rate of conformational exchange may slow down sufficiently to allow for the observation of distinct signals for different conformers. ukzn.ac.za As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal. ukzn.ac.za The analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational equilibria, such as the energy barrier to ring inversion. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique allows for the unambiguous assignment of the absolute stereochemistry (cis or trans) of the molecule. For instance, a crystal structure of the trans-isomer reveals the relative orientation of the two oxygen atoms of the carbonate group with respect to the cyclohexane ring. nih.gov Furthermore, X-ray analysis provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation. semanticscholar.org This information is invaluable for understanding the steric and electronic effects that govern its reactivity and for validating computational models. semanticscholar.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Derivative Identification

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for assessing the purity of a sample. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) corresponding to its molecular formula, C₇H₁₀O₃, at m/z 142. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijfe.org This hyphenated technique is particularly useful for analyzing complex mixtures and identifying derivatives of this compound. cuestionesdefisioterapia.com The gas chromatogram separates the components of a sample, and the subsequent mass spectrum of each component provides a fragmentation pattern that can be used for identification by comparison with spectral libraries. ijfe.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The most prominent feature in the FTIR spectrum is a strong absorption band in the region of 1775-1800 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the cyclic carbonate. scispace.com For the cis-isomer, this peak appears around 1775 cm⁻¹, while for the trans-isomer, it is observed at approximately 1800 cm⁻¹. scispace.com Other absorptions corresponding to C-O stretching and C-H bending vibrations of the cyclohexane ring are also present, providing further confirmation of the molecule's structure. researchgate.netgsconlinepress.com

Research Applications of Hexahydro 1,3 Benzodioxol 2 One in Materials Science and Polymer Chemistry

Role as a Key Precursor in Polymer Synthesis

Hexahydro-1,3-benzodioxol-2-one serves as a key precursor, or monomer, for the synthesis of aliphatic polycarbonates through ring-opening polymerization (ROP). This process involves the opening of the cyclic carbonate ring to form long polymer chains. The resulting polymer, poly(this compound), possesses a backbone structure that incorporates the cyclohexane (B81311) ring, which imparts significant rigidity.

The polymerization is typically initiated by a variety of catalysts, including organocatalysts and metal-based systems. The choice of catalyst can influence the polymerization kinetics, as well as the molecular weight and dispersity of the resulting polymer. While specific studies on this compound are limited in publicly available literature, research on the closely related monomer, cyclohexene (B86901) carbonate, provides valuable insights. The ROP of cyclohexene carbonate yields poly(cyclohexene carbonate) (PCHC), a thermoplastic with a high glass transition temperature (Tg) mdpi.com.

The synthesis of polycarbonates from cyclic monomers like this compound is considered a more sustainable alternative to traditional methods that may use hazardous reagents like phosgene (B1210022) mdpi.com. The direct incorporation of the cycloaliphatic structure into the polymer backbone is a key feature that distinguishes these materials.

Development of Advanced Materials with Tailored Properties

The incorporation of the rigid this compound unit into a polymer chain has a profound effect on the material's properties. The resulting polycarbonates are characterized by a high glass transition temperature (Tg), often exceeding 100°C mdpi.commdpi.com. This high Tg makes them suitable for applications requiring good thermal stability.

However, the homopolymer of the analogous cyclohexene carbonate is known to be brittle, with a low elongation at break mdpi.comresearchgate.net. This characteristic limits its direct application in areas requiring flexibility. To overcome this, researchers have focused on copolymerization as a strategy to tailor the material properties.

| Property | Poly(cyclohexene carbonate) (PCHC) |

| Glass Transition Temperature (Tg) | 115-130°C mdpi.comrsc.org |

| Tensile Modulus | High (e.g., 2400–3600 MPa) mdpi.com |

| Elongation at Break | Very low (e.g., 0.5–2%) mdpi.com |

| Appearance | Clear, Amorphous google.com |

This table presents typical properties of poly(cyclohexene carbonate), a close analog to poly(this compound).

Cyclopolymerization and Copolymerization Studies

Copolymerization: To enhance the toughness and reduce the brittleness of polycarbonates derived from cycloaliphatic monomers, copolymerization with other cyclic monomers, such as lactones, is a widely explored approach. For instance, the copolymerization of cyclohexene carbonate with ε-decalactone has been shown to produce ABA-block copolymers with significantly improved elongation at break (>900%) while maintaining good thermal stability mdpi.comnih.gov. This demonstrates the potential to create a range of materials, from tough plastics to elastomers, by adjusting the comonomer content.

The reactivity ratios of the comonomers play a crucial role in determining the final polymer architecture (i.e., random, block, or gradient copolymers). The choice of catalyst is also critical in controlling the copolymerization process and achieving the desired polymer microstructure.

Optimization in Continuous Flow Production for Industrial Relevance

The transition from batch to continuous flow production is a key step in enhancing the industrial relevance of polymer synthesis. Continuous flow processes offer several advantages, including improved heat and mass transfer, better control over reaction parameters, and the potential for safer and more efficient production iupac.org.

While specific research on the continuous flow production of poly(this compound) is not detailed in the available literature, the continuous flow ring-opening polymerization of other cyclic monomers, including carbonates, has been successfully demonstrated. These processes often utilize microreactors or packed-bed reactors to achieve precise control over the polymerization, leading to polymers with well-defined molecular weights and low dispersities.

The optimization of continuous flow production would involve screening of catalysts for high activity and stability under flow conditions, as well as optimizing parameters such as residence time, temperature, and monomer concentration to achieve the desired polymer properties and production rates. The development of efficient continuous flow methods will be crucial for the large-scale and cost-effective production of polycarbonates derived from this compound for various industrial applications.

Theoretical and Computational Chemistry Investigations of Hexahydro 1,3 Benzodioxol 2 One

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of action of a ligand with a protein of interest.

Enzyme Binding Affinity Predictions

Studies have investigated the binding affinity of hexahydro-1,3-benzodioxol-2-one and its analogs with several enzymes, including Cytochrome P450, Methyl-Coenzyme M Reductase, COX-2, and Tubulin.

Cytochrome P450: Docking studies have shown that this compound exhibits a binding affinity for cytochrome P450. One study reported a binding affinity score of -7.1 kcal/mol for the cis isomer of this compound with cytochrome P450. researchgate.net Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of compounds. researchgate.netrsc.org The interaction with these enzymes can influence the metabolic fate and potential toxicity of the compound. researchgate.net

Methyl-Coenzyme M Reductase (MCR): While direct docking studies of this compound with MCR were not found, related research on phytochemicals as MCR inhibitors provides a basis for potential interactions. MCR is a key enzyme in methanogenesis, and its inhibition is a target for reducing methane (B114726) emissions. researchgate.net In silico studies on other compounds have identified potential inhibitors of MCR. researchgate.net

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. cuestionesdefisioterapia.comnih.gov Molecular docking studies have been extensively used to identify novel COX-2 inhibitors. nih.govaalto.fiacs.org While specific docking results for this compound with COX-2 were not detailed in the provided results, the general approach involves docking various ligands into the active site of the COX-2 enzyme to predict their binding affinity and selectivity over the COX-1 isoform. cuestionesdefisioterapia.comnih.govaalto.fiacs.org

Tubulin: Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton. mdpi.comresearchgate.net Several studies have investigated 1,3-benzodioxole (B145889) derivatives as tubulin inhibitors for their potential as anticancer agents. researchgate.netresearchgate.net For instance, docking analyses of 1,3-benzodioxole-tagged dacarbazine (B1669748) derivatives with tubulin have shown effective binding, suggesting their potential as anticancer drugs. researchgate.net

Table 1: Predicted Enzyme Binding Affinities for this compound and Related Compounds

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| cis-Hexahydro-1,3-benzodioxol-2-one | Cytochrome P450 | -7.1 researchgate.net |

Molecular Dynamics Simulations for Interaction Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. They provide valuable information on the stability of ligand-protein complexes and the conformational changes that may occur upon binding. While specific MD simulation data for this compound was not found, the principles of this technique are relevant. For example, MD simulations of other ligand-protein complexes, such as those involving MCR, have been used to assess the stability of the interactions over time by analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.net Such simulations can confirm the stability of docking predictions and provide a more dynamic picture of the binding event. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can predict various molecular properties, including orbital energies, electron density, and the energies of transition states, thereby elucidating reaction mechanisms. researchgate.net

DFT calculations have been employed to predict theoretical NMR shifts for compounds like this compound to compare with experimental data. This can help in resolving structural ambiguities. Furthermore, DFT can be used to study reaction pathways, such as the oxidation and reduction of this compound, which can lead to the formation of lactones, carboxylic acids, or alcohols. The electronic structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can provide insights into the reactivity and stability of the molecule. researchgate.net

In Silico Screening and Virtual Library Design for Chemical Exploration

In silico screening involves the use of computational methods to search large databases of chemical compounds for potential drug candidates. This approach, often coupled with molecular docking, allows for the rapid and cost-effective identification of molecules with a high probability of binding to a biological target. mdpi.com

Virtual libraries of derivatives of a lead compound, such as this compound, can be designed and screened against various protein targets. This process can help in exploring the chemical space around the core scaffold to identify derivatives with improved potency and selectivity. For example, in the context of discovering novel inhibitors, virtual screening of compound libraries against targets like COX-2 or tubulin is a common strategy. cuestionesdefisioterapia.commdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the activity of the resulting derivatives, researchers can identify key structural features responsible for the desired biological effect.

For derivatives of the broader 1,3-benzodioxole scaffold, SAR studies have been conducted to understand their affinity for various receptors. For instance, research on noscapine (B1679977) analogues with a modified 1,3-benzodioxole moiety has led to the identification of potent antiproliferative agents. researchgate.net These studies have explored modifications such as expanding the dioxolane ring and introducing different substituents to enhance activity against targets like tubulin. researchgate.net Similarly, SAR studies on other heterocyclic systems have provided insights into the structural requirements for selective inhibition of enzymes like COX-2. acs.org

Biochemical Interactions and Enzymatic Modulation by Hexahydro 1,3 Benzodioxol 2 One Mechanistic Focus

Modulation of Enzyme Activity in In Vitro Systems

There is currently no available scientific literature detailing the modulation of enzyme activity by Hexahydro-1,3-benzodioxol-2-one in in vitro systems. Research studies investigating the inhibitory or acceleratory effects of this specific compound on isolated enzymes have not been identified in the public domain. Consequently, no data table on its enzymatic modulation can be provided.

Interaction with Specific Molecular Targets (e.g., Proteins, Enzymes)

Specific molecular targets, such as proteins or enzymes, that directly interact with this compound have not been documented in published research. While the broader class of benzodioxole derivatives has been studied for various biological activities, this information does not pertain specifically to this compound, and therefore, no specific interactions can be reported here.

Mechanistic Insights into Biological Activity (e.g., Anti-methanogenic effects)

Detailed mechanistic insights into the biological activity of this compound are not available in the current scientific literature. Specifically, there is no research elucidating its potential anti-methanogenic effects or the molecular pathways it might influence to exert any biological function.

Ligand Design and Binding Mode Analysis

There are no available studies on ligand design based on the this compound scaffold. Furthermore, without identified molecular targets, no binding mode analysis, either through computational docking studies or experimental methods like X-ray crystallography, has been reported for this compound.

Environmental Studies and Degradation Pathways of Hexahydro 1,3 Benzodioxol 2 One Mechanistic Focus

Biodegradation Pathways and Mechanisms

Hexahydro-1,3-benzodioxol-2-one is a cyclic carbonate compound. While specific biodegradation studies on this exact molecule are not extensively detailed in the provided search results, its structural similarity to other carbamate-based compounds and cyclic carbonates allows for an informed discussion of its likely degradation pathways. Carbamate (B1207046) pesticides, which share a core functional group, are known to be biodegradable by various microorganisms. nih.govbohrium.com

The primary mechanism for the breakdown of carbamates in the environment is hydrolysis. who.int This process involves the cleavage of the ester or amide linkage within the carbamate structure. nih.gov For this compound, this would likely involve the opening of the cyclic carbonate ring. This initial hydrolytic step is often facilitated by microbial enzymes. bohrium.com Following hydrolysis, the resulting intermediates are further metabolized by microorganisms. who.int

The reduced aromaticity of the hexahydro variant compared to its aromatic counterpart, 1,3-benzodioxol-2-one (B1265739), suggests a faster rate of biodegradation. The saturated ring structure is generally more susceptible to microbial attack than a stable aromatic system.

Microorganisms, particularly bacteria and fungi, play a crucial role in the degradation of carbamate pesticides. nih.gov Genera such as Bacillus, Pseudomonas, Rhodococcus, and various fungi have been identified as capable of degrading these compounds. frontiersin.orgnih.gov These microbes can utilize carbamates as a source of carbon and nitrogen. nih.gov The degradation process often involves a series of enzymatic reactions that break down the molecule into smaller, less complex compounds. nih.govwho.int

Presence and Transformation in Environmental Matrices

The environmental fate of this compound is influenced by several factors, including its physical and chemical properties, as well as the characteristics of the environmental matrix (e.g., soil, water). Carbamate pesticides, in general, are considered to be less persistent in the environment compared to other classes of pesticides like organochlorines. bohrium.com However, their mobility and potential to contaminate soil and water are still of concern. bohrium.comfrontiersin.org

Several factors influence the breakdown of carbamates in soil, including soil type, moisture content, pH, and temperature. who.int These environmental conditions also affect the growth and activity of microorganisms that are responsible for biodegradation. who.int While specific data on the persistence of this compound in soil and water is limited, its derivatives are studied for their environmental persistence.

Transformation in environmental matrices can occur through both biotic and abiotic processes. frontiersin.org Besides biodegradation, photodegradation can also contribute to the breakdown of carbamates, especially in aqueous environments. who.int The specific transformation products of this compound in the environment have not been extensively documented in the provided search results. However, based on its chemical structure, potential transformation reactions include oxidation to form lactones or carboxylic acids, and reduction to yield alcohols.

Interactive Data Table: Factors Influencing Carbamate Degradation in the Environment

| Factor | Influence on Degradation | Reference |

| Microbial Activity | High microbial populations and activity generally lead to faster degradation. | who.int |

| Soil Type | Soil composition, such as organic matter content and clay content, can affect adsorption and bioavailability. | who.int |

| Soil Moisture | Adequate moisture is necessary for microbial activity, but excessive moisture can lead to anaerobic conditions, which may slow down degradation for some compounds. | who.int |

| pH | The pH of the soil or water can influence both the chemical stability of the compound and the activity of degrading microorganisms. | who.int |

| Temperature | Higher temperatures generally increase the rate of both microbial and chemical degradation, up to an optimal point for microbial activity. | who.int |

| Photodecomposition | Exposure to sunlight can lead to the breakdown of the compound, particularly in surface waters. | who.int |

Green Chemistry Principles in its Synthesis (e.g., Carbon Dioxide Utilization)

A significant aspect of the environmental profile of this compound is its synthesis, which can align with the principles of green chemistry, particularly through the utilization of carbon dioxide (CO2). specificpolymers.comrecodeh2020.eursc.org The synthesis of cyclic carbonates from epoxides and CO2 is a well-established and industrially viable method that offers several environmental advantages. specificpolymers.comrecodeh2020.eu

This synthesis route is considered a green process for several reasons:

Atom Economy: The reaction exhibits 100% atom economy, meaning that all the atoms of the reactants are incorporated into the final product, minimizing waste. specificpolymers.comrecodeh2020.eu

CO2 Utilization: It utilizes CO2, a greenhouse gas, as a C1 building block, contributing to carbon capture and utilization strategies. recodeh2020.eursc.orgnih.gov

Reduced Toxicity: This method provides a sustainable alternative to the use of highly toxic and corrosive reagents like phosgene (B1210022), which has been traditionally used in carbonate synthesis. nih.gov

The cycloaddition of CO2 to epoxides is thermodynamically favorable and can be carried out efficiently, often without the need for a solvent. specificpolymers.comrecodeh2020.eu The development of efficient catalysts, including nickel complexes and bifunctional catalysts, has been crucial in promoting this reaction under milder conditions, such as lower pressure. researchgate.netrsc.org This catalytic approach enhances the sustainability of the synthesis process. researchgate.net

Interactive Data Table: Green Chemistry Aspects of this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Reference |

| Waste Prevention | 100% atom economy in the cycloaddition of CO2 to epoxides. | specificpolymers.comrecodeh2020.eu |

| Atom Economy | All reactant atoms are incorporated into the product. | specificpolymers.comrecodeh2020.eu |

| Less Hazardous Chemical Syntheses | Avoids the use of toxic phosgene. | nih.gov |

| Designing Safer Chemicals | The product itself has applications as a green solvent. | specificpolymers.comrsc.org |

| Use of Renewable Feedstocks | Utilizes CO2, a readily available and abundant resource. | specificpolymers.comrecodeh2020.eursc.org |

| Catalysis | Use of catalysts enables the reaction under milder and more efficient conditions. | nih.govresearchgate.netrsc.org |

Q & A

Q. What experimental protocols are recommended for synthesizing Hexahydro-1,3-benzodioxol-2-one with high purity?

- Methodological Answer : this compound can be synthesized via organocatalytic continuous flow conditions using epoxide and CO₂ as substrates. Key steps include:

- Catalytic System : A nickel(II) mesoionic carbene complex (e.g., 0.1 mol% catalyst loading) under 20 bar CO₂ pressure at 100°C for 24 hours .

- Purification : Column chromatography on silica gel with an ethyl acetate/petroleum spirit gradient (40–60%) to isolate the product as a yellow oil .

- Yield Optimization : Continuous flow systems improve scalability and reproducibility by reducing reaction time and enhancing mass transfer .

Q. Table 1: Key NMR Data for Structural Confirmation

| Proton/Carbon | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| ¹H (CH) | 4.67–4.70 | m/q (J = 4.9–10.8 Hz) | |

| ¹³C (Cq) | 155.4–155.5 | - | |

| ¹³C (CH₂) | 19.3–26.9 | - |

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Combine ¹H/¹³C NMR, HRMS, and X-ray crystallography:

- NMR Analysis : Compare observed chemical shifts with literature values (e.g., δ = 4.70 ppm for CH protons in CDCl₃) . Discrepancies >0.1 ppm warrant re-evaluation of synthesis conditions or purity.

- HRMS Validation : Match experimental m/z (e.g., [M+Na]⁺ = 165.0516) to theoretical values (calcd. 165.0522) .

- Crystallography : Use SHELXL for small-molecule refinement and ORTEP-III for graphical representation of bond angles/thermal ellipsoids .

Advanced Research Questions

Q. How can contradictions in NMR data between different synthesis routes be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, stereochemistry, or impurities. To address this:

- Control Experiments : Replicate synthesis under standardized conditions (e.g., CDCl₃ solvent, 400 MHz NMR).

- Dynamic NMR (DNMR) : Assess conformational flexibility of the six-membered ring, which may cause splitting in ¹H signals .

- DFT Calculations : Predict theoretical NMR shifts using software like Gaussian to compare with experimental data .

Q. What catalytic mechanisms explain the efficiency of nickel complexes in synthesizing this compound?

- Methodological Answer : Nickel(II) mesoionic carbene catalysts activate CO₂ via a Lewis acid-base interaction, facilitating epoxide ring-opening. Key steps include:

- Substrate Binding : CO₂ coordinates to the nickel center, lowering the activation energy for nucleophilic attack on the epoxide.

- Cyclization : Intramolecular carbonate formation proceeds through a six-membered transition state, as evidenced by kinetic isotope effects .

- Turnover Frequency (TOF) : Optimize TOF by adjusting ligand electron-donating properties and reaction pressure (≥20 bar CO₂) .

Q. How can computational methods predict the environmental toxicity of this compound?

- Methodological Answer : Molecular docking studies using AutoDock Vina or Schrödinger Suite can predict binding affinity to biological targets:

- Target Selection : Prioritize proteins like cytochrome P450 (binding affinity = -7.1 kcal/mol) based on relevance to metabolic disruption .

- Validation : Cross-reference docking results with in vitro assays (e.g., microbial viability tests) to confirm toxicity mechanisms .

Data-Driven Experimental Design

Q. What strategies enhance the scalability of this compound synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction time (e.g., from 24 hours to <5 hours) .

- Catalyst Immobilization : Use silica-supported organocatalysts to enable recycling and reduce metal contamination .

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progress and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.